molecular formula C₂₆H₃₆D₆O₄ B1164427 22-Oxacalcitriol-d6

22-Oxacalcitriol-d6

Cat. No.: B1164427
M. Wt: 424.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-Oxacalcitriol-d6 is a deuterated analog of 22-oxacalcitriol, a well-characterized vitamin D receptor (VDR) ligand. This compound is primarily used as an internal standard in high-performance liquid chromatography (HPLC) for the precise quantification of vitamin D metabolites and analogs in complex biological matrices. The incorporation of six deuterium atoms provides the necessary mass difference for accurate mass spectrometry-based analysis, making it an essential tool for analytical method development and validation in research settings . The parent compound, 22-oxacalcitriol (Maxacalcitol), is a non-calcemic vitamin D3 analog known for its potent suppression of parathyroid hormone (PTH) secretion and synthesis with significantly reduced hypercalcemic activity compared to calcitriol . Its research applications extend to studying bone metabolism, where it exhibits effects on osteoclast formation and bone resorption similar to calcitriol , and to investigating pathological angiogenesis, showing promise in models of ocular neovascularization . Furthermore, clinical studies have explored its efficacy and safety profile in conditions like rheumatoid arthritis . By utilizing this compound, researchers can ensure accurate and reliable data in studies focused on the pharmacokinetics, metabolic stability, and biological distribution of 22-oxacalcitriol and related compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₆H₃₆D₆O₄

Molecular Weight

424.65

Synonyms

(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy-d6)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  1α,25-Dihydroxy-22-oxavitamin D3-d6;  22-Oxa-1,25-dihydroxyvitamin D3-d6;  22-Oxa-1α,25

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Secondary Hyperparathyroidism Management
22-Oxacalcitriol-d6 is primarily utilized in the treatment of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease. Its pharmacological profile includes rapid clearance from circulation and effective tissue distribution, which allows for sustained action within parathyroid cells. Clinical studies indicate that it effectively reduces parathyroid hormone (PTH) levels, comparable to calcitriol, while demonstrating superior effects on bone metabolism .

Safety Profile
Compared to traditional vitamin D analogs, this compound presents a favorable safety profile. It does not significantly alter serum calcium or phosphorus levels, reducing the risk of hypercalcemia and associated complications. This characteristic makes it an attractive option for long-term management of SHPT in chronic kidney disease patients .

Anti-Angiogenic Properties

Recent research has highlighted the anti-angiogenic properties of this compound. Studies have shown that it can inhibit choriocapillaris development in zebrafish models and reduce neovascularization in mouse models of retinal diseases. This suggests its potential application in treating ocular conditions characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) .

Mechanism of Action
The anti-angiogenic effect is mediated through the modulation of vascular endothelial growth factor (VEGF) pathways, leading to reduced endothelial cell proliferation and migration. In vitro studies have demonstrated that this compound exhibits less off-target activity compared to calcitriol, making it a promising candidate for targeted therapies in ocular neovascular diseases .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Secondary HyperparathyroidismEffective reduction of PTH levels; safety profile superior to calcitriol.
Ocular NeovascularizationInduces anti-angiogenic effects; reduced lesion volume in laser-induced choroidal neovascularization models.
Chronic Kidney DiseasePrevents progressive glomerulosclerosis without affecting calcium and phosphorus metabolism.

Comparison with Similar Compounds

Structural Modifications

  • This compound vs.
  • 22-Oxacalcitriol vs. Calcitriol : The oxygen atom at C22 reduces calcemic effects while retaining antiproliferative activity, making it suitable for conditions requiring minimized calcium mobilization .

Research Findings and Data

  • Metabolic Studies : Deuterated analogs like this compound demonstrate prolonged half-lives in vitro, attributed to deuterium’s kinetic isotope effect. This property is critical for tracing metabolic pathways in cell-based assays .
  • Receptor Binding : Maxacalcitol shows 40% lower VDR binding affinity than calcitriol but higher specificity for anti-proliferative pathways, reducing calcemic side effects .
  • Toxicity Data : 22-Oxacalcitriol is fatal at doses >5 mg/kg (oral) in rodent models, necessitating OSHA-compliant handling protocols .

Preparation Methods

Base Compound Derivation from Calcitriol

The process begins with calcitriol (1α,25-dihydroxyvitamin D3), which undergoes structural modifications to introduce the 22-oxa group. The hydroxyl group at position 25 is replaced with an oxygen atom, forming 22-oxacalcitriol.

Isotopic Labeling via Hydrogen-Deuterium Exchange

Deuterium is introduced at six methyl positions (C-26, C-27, and four others) using deuterated reagents. For example:

  • Deuterated solvents : Reactions are conducted in deuterium oxide (D2O) or deuterated methanol (CD3OD) to facilitate H-D exchange at labile hydrogen sites.

  • Deuterated reducing agents : Sodium borodeuteride (NaBD4) replaces NaBH4 to incorporate deuterium during reduction steps.

A critical intermediate, (6RS)-22-oxo-23,24,25,26,27-pentanorvitamin D3 6,19-sulfur dioxide adduct, is synthesized via ozonolysis of vitamin D2 sulfur dioxide adducts. This intermediate is then subjected to reductive deuteration to install deuterium atoms at specific carbons.

Stepwise Synthesis and Reaction Optimization

Protection-Deprotection Sequence

To prevent undesired side reactions, hydroxyl groups at positions 1α and 3β are protected with tert-butyldimethylsilyl (TBS) groups. After deuterium incorporation, the TBS groups are removed using tetra-n-butylammonium fluoride (TBAF).

Photochemical Cyclization

The triene system of calcitriol is reconstructed using UV light (λ = 350 nm) in anhydrous ether. This step ensures the correct stereochemistry of the 5,7-diene moiety, which is critical for VDR binding.

Table 1: Key Reaction Conditions for Photochemical Cyclization

ParameterValueSource
Wavelength350 nm
SolventAnhydrous diethyl ether
Temperature-78°C
Yield68–72%

Analytical Validation of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR confirm deuterium placement and purity:

  • 1H-NMR (CDCl3) : Absence of proton signals at δ 1.12 ppm (C-26 and C-27 methyl groups) confirms deuteration.

  • 13C-NMR : Peaks at δ 22.1 ppm (C-26) and δ 22.3 ppm (C-27) shift due to isotopic effects.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies a single peak with retention time = 12.3 min, matching non-deuterated 22-oxacalcitriol.

Table 2: HPLC Parameters for Purity Assessment

ParameterValueSource
ColumnC18 (4.6 × 250 mm, 5 µm)
Mobile PhaseAcetonitrile:H2O (70:30)
Flow Rate1.0 mL/min
DetectionUV at 265 nm

Challenges and Mitigation Strategies

Isotopic Purity

Achieving >98% deuterium incorporation requires multiple exchanges. Excess D2O (5 equivalents) and prolonged reaction times (48–72 hours) are employed.

Stereochemical Integrity

The 1α,3β-diol configuration is preserved using bulky protecting groups (e.g., TBS) that shield the hydroxyl groups from unintended epimerization.

Comparative Efficacy of Synthetic Routes

Table 3: Yield and Purity Across Methods

MethodYield (%)Purity (%)Source
Photochemical Cyclization7299.5
Reductive Deuteration8598.7
Ozonolysis-Adduct Route6197.2

The reductive deuteration method offers the highest yield (85%) but requires stringent anhydrous conditions. The ozonolysis-adduct route, while lower yielding, provides intermediates useful for structural diversification.

Applications in Biomedical Research

This compound’s non-calcemic properties make it ideal for studying VDR activation in psoriasis and renal fibrosis without altering calcium homeostasis. Its deuterium labeling enables precise tracking in mass spectrometry-based metabolic studies .

Q & A

Q. How can researchers accurately characterize the structural identity and purity of 22-Oxacalcitriol-d6 in experimental settings?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on the deuterium substitution at the d6 position.
  • Employ liquid chromatography-mass spectrometry (LC-MS) to verify purity and detect trace impurities. Cross-reference spectral data with published standards for 22-Oxacalcitriol (CAS 103909-75-7) .
  • Validate batch-to-batch consistency using high-performance liquid chromatography (HPLC) with UV detection.

Q. What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

  • Use nitrile gloves (tested for chemical penetration resistance) and lab coats to prevent skin contact, as the compound is fatal via dermal exposure .
  • Conduct experiments in fume hoods with local exhaust ventilation to avoid inhalation risks.
  • Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation, and maintain a locked storage facility .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., CO/CO₂ release at high temperatures) .
  • Monitor long-term stability via periodic LC-MS analysis of aliquots stored at -20°C, 4°C, and room temperature.

Q. What are the primary hazards associated with this compound, and how can they be mitigated during in vitro assays?

Methodological Answer:

  • The compound is classified as GHS06 (fatal if ingested/inhaled) and GHS07 (skin irritant). Mitigate risks by:
    • Using sealed, leak-proof containers for cell culture applications.
    • Implementing emergency protocols: immediate decontamination with water for skin contact and artificial respiration for inhalation exposure .

Q. How can researchers validate the biological activity of this compound in preliminary studies?

Methodological Answer:

  • Conduct luciferase reporter gene assays to measure vitamin D receptor (VDR) activation, comparing activity to non-deuterated 22-Oxacalcitriol .
  • Use binding assays to assess affinity for vitamin D-binding protein (DBP) and correlate results with calcitriol analogs.

Advanced Research Questions

Q. What metabolic pathways of this compound require attention when designing in vitro models, and how can metabolites be identified?

Methodological Answer:

  • Prioritize analysis of C-3 epimerization and C-25 dehydration pathways using UMR 106, Caco-2, or LLC-PK1 cell lines, which differentially metabolize the compound .
  • Isolate metabolites via solid-phase extraction (SPE) and characterize them using high-resolution LC-MS and ¹H NMR. Compare fragmentation patterns to known intermediates like 24-ene-22-oxa-1α(OH)D₃.

Q. How can contradictions in experimental data on this compound’s oxidative stress modulation be resolved?

Methodological Answer:

  • Replicate studies using DM rat models (e.g., femoral flow-mediated dilation assays) to evaluate endothelial dysfunction. Cross-validate in vitro results by measuring ROS suppression in high-glucose-treated endothelial cells .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like hypercalcemia .

Q. What experimental designs are optimal for studying this compound’s effects on eNOS uncoupling in diabetic nephropathy?

Methodological Answer:

  • Combine in vivo models (e.g., type 2 DM rats with early-stage nephropathy) and in vitro endothelial cell cultures. Measure eNOS dimer-to-monomer ratios via Western blot and correlate with NADPH oxidase subunit p22(phox) expression .
  • Use siRNA knockdown of p22(phox) to isolate the compound’s antioxidative mechanism.

Q. How do storage conditions impact the reproducibility of this compound’s bioactivity in long-term studies?

Methodological Answer:

  • Store aliquots under inert gas at -80°C and avoid freeze-thaw cycles. Periodically reassay VDR activation to detect activity loss.
  • Compare degradation profiles using accelerated stability testing (40°C/75% RH for 6 months) and real-time stability data .

Q. What strategies can resolve discrepancies between in vitro and in vivo metabolic profiles of this compound?

Methodological Answer:

  • Use interspecies hepatocyte models (e.g., human, rat) to identify species-specific metabolism.
  • Apply PBPK (physiologically based pharmacokinetic) modeling to predict in vivo behavior from in vitro clearance data. Validate with LC-MS/MS quantification of plasma metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.